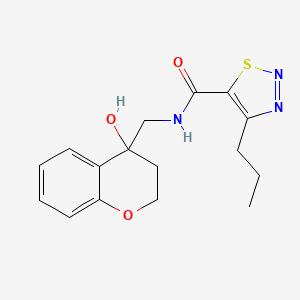
N-((4-hydroxychroman-4-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
While specific synthesis methods for this compound were not found, a related compound, N-((4-hydroxychroman-4-yl)methyl)-sulfonamide (N-4HCS), has been synthesized for antimalarial research .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It likely contains a hydroxychroman moiety, a thiadiazole ring, and a carboxamide group .
Scientific Research Applications
Medicinal Chemistry and Pharmacology
Benzimidazole heterocycles, like our compound, are considered “privileged structures” due to their relevance in drug development. The compound’s unique structure makes it applicable to a wide range of pharmacological targets. Researchers have explored its potential as a scaffold for designing novel drugs. Additionally, its photophysical properties allow for optically controlled investigations of various biological targets .
Photopharmacology
Arylazobenzimidazoles, derivatives of our compound, serve as valuable tools in photopharmacology. These azoheteroarene photoswitches exhibit bidirectional photoswitching using visible light. Researchers can manipulate their Z-isomer stability, enabling precise control over biological processes. The understanding gained from studying these compounds contributes to future photopharmacological efforts .
Circularly Polarized Light-Emitting Diodes (CP LEDs)
Chiral materials, including our compound, play a crucial role in CP LEDs. These LEDs hold promise for next-generation technologies. Researchers investigate various mechanisms—such as those involving organic small molecules, polymers, inorganic complexes, and hybrid halide perovskites—to achieve CP electroluminescence. Optimizing device architecture enhances efficiency and dissymmetry factor in CP LEDs .
Antioxidant Studies
Given its structural features, our compound may exhibit antioxidant properties. Researchers explore its ability to scavenge free radicals and protect cells from oxidative damage. Understanding its antioxidant mechanisms could lead to the development of new therapeutic agents.
Investigating Oxidative Stress Mechanisms
Oxidative stress plays a role in various diseases. Our compound’s unique combination of chromene and thiadiazole moieties makes it an interesting candidate for studying oxidative stress pathways. Researchers investigate its impact on cellular redox balance and potential therapeutic applications.
Malaria Parasite Inhibition
An N-[(4-hydroxychroman-4-yl)methyl]-sulphonamide derivative has been identified as a potent inhibitor of male gamete formation in the malaria parasite life cycle. This compound disrupts parasite transmission to mosquitoes. Its nanomolar activity highlights its potential as an antimalarial agent .
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-4-propylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-2-5-12-14(23-19-18-12)15(20)17-10-16(21)8-9-22-13-7-4-3-6-11(13)16/h3-4,6-7,21H,2,5,8-10H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUDDLLUCNODHIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NCC2(CCOC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-hydroxychroman-4-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2534841.png)
![2-Phenyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)ethanesulfonamide](/img/structure/B2534842.png)
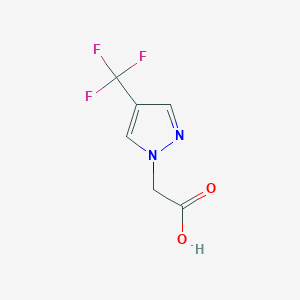
![6-(2-Fluorophenyl)-4,7,8-trimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2534846.png)
![1-(4-Chlorophenyl)-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylethanone](/img/structure/B2534847.png)
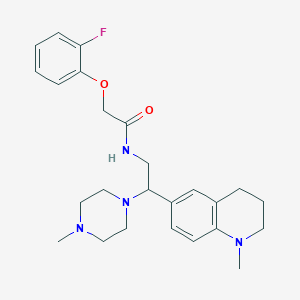
![[1-(3-fluorophenyl)-5-methyl-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B2534852.png)
![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2534853.png)
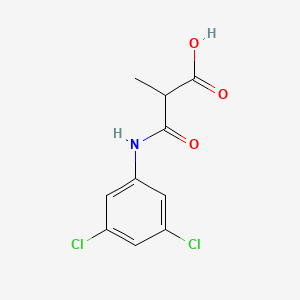
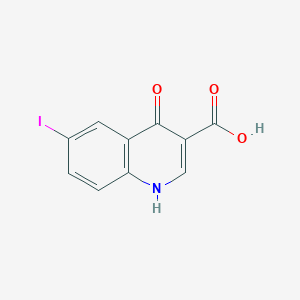
![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2534860.png)


![2-iodo-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2534864.png)